molecular formula C19H21NO3 B8703914 Benzyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

Benzyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

Cat. No.: B8703914
M. Wt: 311.4 g/mol
InChI Key: SDTVUXKHYUZLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

benzyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C19H21NO3/c21-18(23-15-16-7-3-1-4-8-16)20-13-11-19(22,12-14-20)17-9-5-2-6-10-17/h1-10,22H,11-15H2

InChI Key

SDTVUXKHYUZLJY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-hydroxy-4-phenylpiperidine (10 g) in dichloromethane (90 mL) was treated with triethylamine (5.71 g) and cooled to -6° C. This reaction mixture was treated with benzyl chloroformate (9.62 g) in 1 mL portions, stirred for 3 hours and diluted with chloroform (100 mL), washed with 1N HCl, and extracted with chloroform. The organic layers were washed with brine, dried and evaporated to afford the crude material. Chromatography, with methanol:dichloromethane (1:30) as the eluent, gave the benzyloxycarbonylpiperidine (9.4 g); MS: m/z=312(M+1); NMR: 1.6 (d, 2, J=10), 1.77-1.89 (m, 2), 3.91 (m, 2), 5.09 (s,2), 7.18-7.48 (m, 10).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step Two
Quantity
9.62 g
Type
reactant
Reaction Step Three
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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